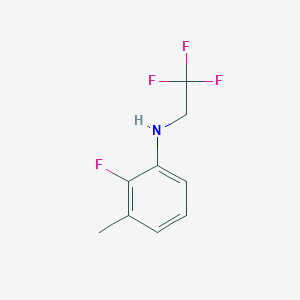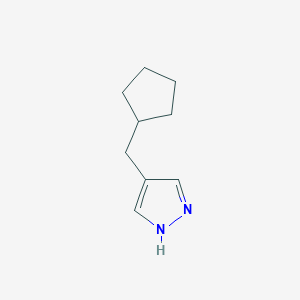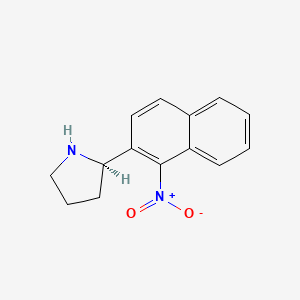
(R)-2-(1-Nitronaphthalen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring attached to a nitronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Nitronaphthalen-2-yl)pyrrolidine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.
Formation of Pyrrolidine Derivative: The 1-nitronaphthalene is then reacted with ®-pyrrolidine under specific conditions to form the desired compound. This step may involve the use of a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production methods for ®-2-(1-Nitronaphthalen-2-yl)pyrrolidine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is typically the corresponding amine.
Substitution: Products vary based on the substituents introduced during the reaction.
Scientific Research Applications
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ®-2-(1-Nitronaphthalen-2-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Nitronaphthalen-2-yl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(1-Nitronaphthalen-2-yl)pyrrolidine: The racemic mixture of the compound.
Other nitronaphthalene derivatives: Compounds with similar structures but different substituents on the naphthalene ring.
Uniqueness
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine is unique due to its chiral nature, which can result in specific interactions with chiral environments in biological systems. This can lead to distinct pharmacological properties compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2R)-2-(1-nitronaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-11-5-2-1-4-10(11)7-8-12(14)13-6-3-9-15-13/h1-2,4-5,7-8,13,15H,3,6,9H2/t13-/m1/s1 |
InChI Key |
BAYCCZMXMWPLRS-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
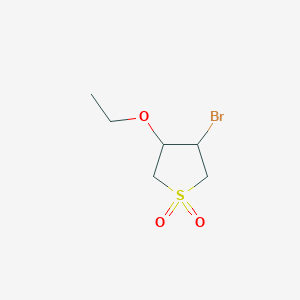
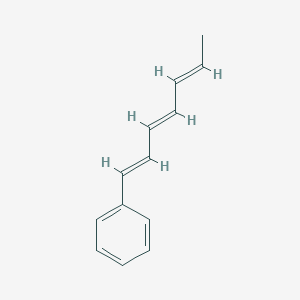
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)

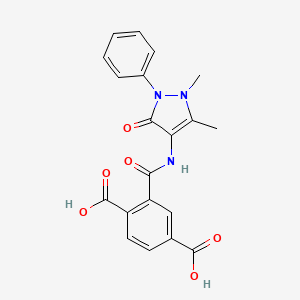
![N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)
![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

